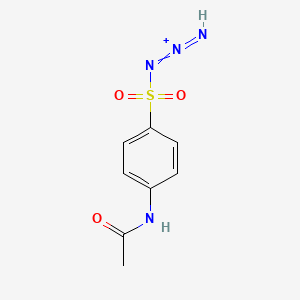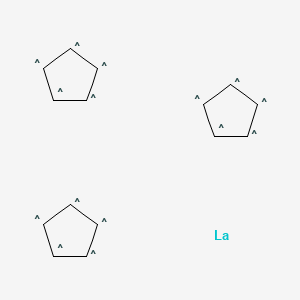
Tris(cyclopentadienyl)lanthanum(III), 99.9% trace metals basis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentadienyl)lanthanum(III): is an organometallic compound with the chemical formula La(C₅H₅)₃ . It is composed of a lanthanum ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)lanthanum(III) can be synthesized through the reaction of lanthanum chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, with a focus on maintaining purity and preventing contamination. The use of high-purity reagents and controlled environments is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)lanthanum(III) can undergo oxidation reactions, often resulting in the formation of lanthanum oxides.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst
Major Products Formed:
Oxidation: Lanthanum oxides.
Substitution: New lanthanum complexes with different ligands
Applications De Recherche Scientifique
Chemistry: Tris(cyclopentadienyl)lanthanum(III) is used as a precursor in the synthesis of other lanthanum compounds and as a catalyst in various organic reactions .
Biology and Medicine:
Industry: The compound is utilized in the production of advanced materials, including those used in electronics and photonics. Its role as a catalyst in polymerization reactions is also notable .
Mécanisme D'action
The mechanism by which tris(cyclopentadienyl)lanthanum(III) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The cyclopentadienyl ligands create a stable environment for the lanthanum ion, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the cyclopentadienyl ligands and the lanthanum ion .
Comparaison Avec Des Composés Similaires
- Tris(cyclopentadienyl)yttrium(III)
- Tris(cyclopentadienyl)thulium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
- Tris(isopropylcyclopentadienyl)lanthanum(III)
Comparison: Tris(cyclopentadienyl)lanthanum(III) is unique due to the specific properties of the lanthanum ion, such as its larger ionic radius and different electronic configuration compared to other lanthanides. This results in distinct reactivity and stability profiles, making it suitable for specific applications where other similar compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C15H15La |
|---|---|
Poids moléculaire |
334.18 g/mol |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H; |
Clé InChI |
FRXJDKXOOBAPRG-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






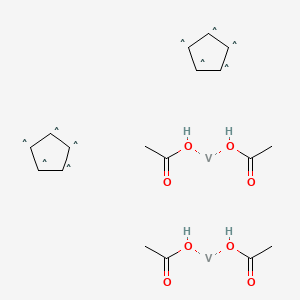


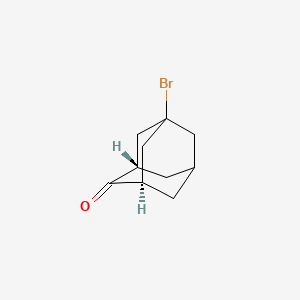
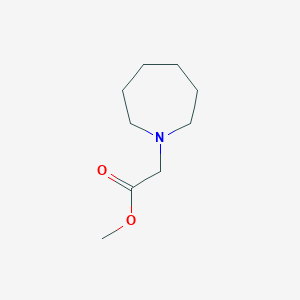

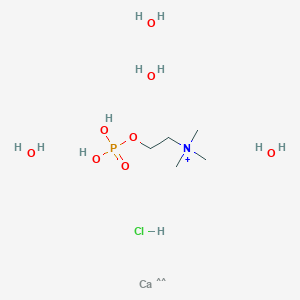
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)

